molecular formula C14H13BrN2O2 B1436648 1-Boc-3-Bromo-5-cyanoindole CAS No. 348640-12-0

1-Boc-3-Bromo-5-cyanoindole

Cat. No. B1436648
M. Wt: 321.17 g/mol
InChI Key: HVLILIWVZXFTEM-UHFFFAOYSA-N
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Description

1-Boc-3-Bromo-5-cyanoindole is a synthetic compound with the molecular formula C14H13BrN2O2 and a molecular weight of 321.17 g/mol . It is also known as tert-butyl 3-bromo-5-cyanoindole-1-carboxylate .


Synthesis Analysis

The synthesis of compounds similar to 1-Boc-3-Bromo-5-cyanoindole has been reported in the literature. For instance, the synthesis of 5-bromoindole involves a process where indole is subjected to a sodium sulfonate substitution reaction, followed by a reaction with an acylation reagent, and finally an addition reaction with bromine . Another method involves using 5-bromoindole as a raw material and performing a reflux reaction in the presence of a cyaniding reagent .


Molecular Structure Analysis

The molecular structure of 1-Boc-3-Bromo-5-cyanoindole consists of a bromo, cyano, and Boc (tert-butyl carbamate) group attached to an indole core .


Chemical Reactions Analysis

N-Boc-5-bromoindole, a compound similar to 1-Boc-3-Bromo-5-cyanoindole, can undergo a Sonogashira coupling reaction with N,N-diisopropylprop-2-ynylamine to afford the corresponding propargylic diisopropylamine .


Physical And Chemical Properties Analysis

1-Boc-3-Bromo-5-cyanoindole has a density of 1.41g/cm3 and a boiling point of 433ºC at 760 mmHg .

Scientific Research Applications

Application 1: Boronic Acid Based Dynamic Click Chemistry

  • Summary of the Application: Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them. An excellent understanding of the chemical properties and biocompatibility of BA-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .
  • Methods of Application: This involves reversible click reactions, which have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
  • Results or Outcomes: The exploration of novel chemistries using boron has led to advancements in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .

Application 2: Structures, Dipole Moments and Excited State Lifetime of Isolated 4-Cyanoindole

  • Summary of the Application: The study involves the analysis of structures, dipole moments and excited state lifetime of isolated 4-cyanoindole in its ground and lowest electronically excited singlet states .
  • Methods of Application: The study involved measuring and analyzing the rotationally resolved electronic spectrum of 4-cyanoindole and some N-D and C-D deuterated isotopologues .
  • Results or Outcomes: The excited state lifetime of isolated 4-cyanoindole has been determined to be 11 ns, while for the ring-deuterated isotopologues lifetimes between 5 and 6 ns have been found .

properties

IUPAC Name

tert-butyl 3-bromo-5-cyanoindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c1-14(2,3)19-13(18)17-8-11(15)10-6-9(7-16)4-5-12(10)17/h4-6,8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLILIWVZXFTEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654335
Record name tert-Butyl 3-bromo-5-cyano-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-3-Bromo-5-cyanoindole

CAS RN

348640-12-0
Record name 1,1-Dimethylethyl 3-bromo-5-cyano-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=348640-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-bromo-5-cyano-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-1H-indole-5-carbonitrile, N-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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